molecular formula C10H11F3O B6187164 [3-ethyl-5-(trifluoromethyl)phenyl]methanol CAS No. 2639450-86-3

[3-ethyl-5-(trifluoromethyl)phenyl]methanol

Cat. No.: B6187164
CAS No.: 2639450-86-3
M. Wt: 204.2
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Description

[3-ethyl-5-(trifluoromethyl)phenyl]methanol is an organic compound characterized by the presence of an ethyl group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of [3-ethyl-5-(trifluoromethyl)phenyl]methanol may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-ethyl-5-(trifluoromethyl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed under basic conditions.

Major Products

    Oxidation: Formation of [3-ethyl-5-(trifluoromethyl)phenyl]methanone.

    Reduction: Formation of [3-ethyl-5-(trifluoromethyl)phenyl]methane.

    Substitution: Formation of [3-ethyl-5-(trifluoromethyl)phenyl]methoxy compounds.

Scientific Research Applications

[3-ethyl-5-(trifluoromethyl)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    [3,5-bis(trifluoromethyl)phenyl]methanol: Similar structure but with an additional trifluoromethyl group.

    [3-ethyl-5-(trifluoromethyl)phenyl]ethanol: Similar structure but with an ethyl group instead of a hydroxyl group.

Uniqueness

[3-ethyl-5-(trifluoromethyl)phenyl]methanol is unique due to the combination of its ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

2639450-86-3

Molecular Formula

C10H11F3O

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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